molecular formula C19H15BrN2O4 B14951169 methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14951169
M. Wt: 415.2 g/mol
InChI Key: ZNNVKKPGGBQDAH-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, furan, and pyrrole rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, furan derivatives, and pyrrole derivatives. The synthesis may involve:

    Bromination: Introduction of a bromine atom into the indole ring.

    Condensation Reactions: Formation of the pyrrole ring through condensation reactions.

    Esterification: Formation of the ester group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures.

    Purification Techniques: Use of chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use in drug discovery and development.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

methyl 4-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H15BrN2O4/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)

InChI Key

ZNNVKKPGGBQDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CO2)C3C4=C(C=CC(=C4)Br)NC3=O)C(=O)OC

Origin of Product

United States

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